
1-bromo-7-methoxyNaphthalene
Overview
Description
1-Bromo-7-methoxynaphthalene (CAS: 83710-61-6, molecular formula: C₁₁H₉BrO, molecular weight: 237.09) is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a methoxy group at the 7-position of the naphthalene ring. It is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactivity in cross-coupling and substitution reactions . Commercial suppliers list its purity specifications (≥95%) and pricing tiers (e.g., 1g for €330, 10g for €2,155) . Storage recommendations include sealing in dry conditions at room temperature to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-7-methoxynaphthalene can be synthesized through a bromination reaction of 7-methoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts (Pd) and organoboron reagents are typically employed.
Major Products:
Substitution: Products depend on the nucleophile used, such as 7-methoxynaphthalene derivatives.
Oxidation: Products include 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthoquinone.
Coupling: Products are biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-7-methoxynaphthalene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-bromo-7-methoxynaphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
1-Bromo-4-Methoxynaphthalene
A positional isomer with the methoxy group at the 4-position instead of the 7-position. NMR data (¹H and ¹³C) from reveal distinct electronic environments:
- ¹H NMR : Methoxy protons resonate at δ 3.98 (s, 3H), while aromatic protons show splitting patterns (e.g., δ 6.66 for the 5-position proton) due to altered substituent positions .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 155.26, with bromine-induced deshielding effects at adjacent carbons .
Key Difference : The 7-methoxy derivative exhibits intramolecular hydrogen bonding between the methoxy oxygen and adjacent protons, as observed in crystal structures of related aroylated naphthalenes . This interaction is absent in the 4-methoxy isomer, leading to divergent reactivity in electrophilic substitution.
2-(Benzyloxy)-1-Bromo-7-Methoxynaphthalene
This analog replaces a hydrogen atom with a benzyloxy group, enhancing steric bulk and altering solubility. notes its CAS number (1855030-97-5) and availability as a specialty chemical. The benzyloxy group increases lipophilicity, making it more suited for hydrophobic matrices in material science applications .
Functional Group Variations
(4-Chlorophenyl)(2-Hydroxy-7-Methoxynaphthalen-1-yl)Methanone
A structurally related compound with a 4-chlorobenzoyl group instead of bromine. Crystal structure analysis () shows:
- Hydrogen Bonding : Intramolecular O–H···O=C interactions stabilize the planar conformation .
- Reactivity : The carbonyl group enables nucleophilic acyl substitution, whereas bromine in 1-bromo-7-methoxynaphthalene facilitates Suzuki-Miyaura coupling .
Toxicity and Environmental Impact
While toxicological data for this compound are absent in the evidence, related naphthalene derivatives (e.g., 1-methylnaphthalene) exhibit respiratory and hepatic toxicity in mammals . However, environmental persistence due to halogenation warrants further study .
Data Tables
Table 1: Structural and Commercial Comparison
Table 2: NMR Chemical Shifts (δ, ppm)
Compound | Methoxy (¹H) | Aromatic Protons (¹H) | Carbonyl (¹³C) |
---|---|---|---|
This compound | Not reported | Not reported | Not reported |
1-Bromo-4-methoxynaphthalene | 3.98 (s) | 6.66–8.34 (multiple) | 155.26 |
Research Implications and Gaps
Synthetic Utility : The bromine atom in this compound enables cross-coupling reactions, but its regioselectivity compared to isomers requires further exploration .
Toxicological Data: No studies on its metabolic pathways or environmental fate are available, necessitating alignment with frameworks used for naphthalene derivatives .
Biological Activity
1-Bromo-7-methoxyNaphthalene (CAS No. 83710-61-6) is an organic compound characterized by the presence of a bromine atom at the first position and a methoxy group at the seventh position of the naphthalene ring. This structural configuration imparts unique chemical properties that make it significant in various scientific fields, particularly in organic synthesis, material science, and pharmaceutical research.
- Molecular Formula : C11H9BrO
- Molecular Weight : 237.09 g/mol
- IUPAC Name : this compound
- InChI Key : COLPPPMPHPHUPC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation. The bromine atom is susceptible to nucleophilic attack, while the methoxy group can influence the electronic properties of the naphthalene ring, enhancing its reactivity in biological systems.
Pharmacological Studies
Recent studies have explored the potential pharmacological applications of this compound. It has been investigated for its effects on different biological targets, particularly in relation to cancer therapy and anti-inflammatory responses.
Case Study: Anti-Cancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The compound exhibited cytotoxic effects against several types of cancer cells, including:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |
A549 (Lung Cancer) | 18.3 | Inhibition of proliferation |
The mechanism involved the activation of apoptotic pathways, suggesting that this compound could serve as a lead compound for developing new anti-cancer agents.
Anti-Inflammatory Effects
Another significant area of research focuses on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may have implications for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound | Biological Activity | Notable Differences |
---|---|---|
1-Bromo-4-methoxynaphthalene | Moderate cytotoxicity | Different substitution pattern |
1-Bromo-2,5-dimethoxybenzene | Antimicrobial properties | Presence of additional methoxy groups |
1-Bromo-3,5-difluorobenzene | Limited activity against cancer cells | Fluorine substituents alter reactivity |
This table illustrates that while other brominated or methoxylated compounds exhibit some biological activities, this compound demonstrates a distinct profile that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-bromo-7-methoxyNaphthalene with high regioselectivity?
- Methodological Answer : Regioselective bromination of methoxynaphthalene derivatives typically employs electrophilic aromatic substitution (EAS). For 7-methoxynaphthalene, bromine (Br₂) in acetic acid or a Lewis acid catalyst (e.g., FeBr₃) can direct bromination to the α-position (C1). Temperature control (0–25°C) and stoichiometric monitoring via thin-layer chromatography (TLC) are critical to minimize di-substitution. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) . Confirm regiochemistry using nuclear Overhauser effect (NOE) NMR or X-ray crystallography.
Q. How can UV/Visible spectroscopy and mass spectrometry characterize this compound?
- Methodological Answer : UV/Vis spectroscopy reveals π→π* transitions in the aromatic system. For this compound, expect absorption maxima near 280–320 nm, influenced by electron-withdrawing (Br) and donating (OCH₃) groups. Compare with computational TD-DFT results to validate assignments . Electron ionization (EI) mass spectrometry typically shows a molecular ion peak at m/z 222 (C₁₁H₉BrO⁺) and fragment peaks from Br loss (m/z 143, C₁₁H₉O⁺). High-resolution mass spectrometry (HRMS) confirms the molecular formula .
Q. What are standard protocols for assessing acute toxicity in mammalian models?
- Methodological Answer : Follow OECD Guideline 423 for acute oral toxicity. Administer this compound via oral gavage in rodents (e.g., Sprague-Dawley rats) at doses of 5–2000 mg/kg. Monitor mortality, body weight, and systemic effects (hepatic, renal) over 14 days. Histopathological analysis of liver and kidney tissues identifies necrotic or inflammatory responses. Include positive controls (e.g., naphthalene) and validate exposure levels via HPLC analysis of blood/serum .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported hepatotoxicity across in vitro and in vivo systems?
- Methodological Answer : Discrepancies often arise from metabolic differences. Use primary hepatocytes (human/rat) with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess bioactivation pathways. Compare with in vivo metabolite profiling (LC-MS/MS) of hepatic microsomes. For conflicting data, apply the ATSDR risk-of-bias framework: evaluate randomization, blinding, and exposure characterization in existing studies (Tables C-6, C-7) . Prioritize studies with low attrition bias and validated biomarkers (e.g., glutathione depletion) .
Q. What computational models predict the environmental partitioning of this compound?
- Methodological Answer : Use EPI Suite™ or OPERA to estimate log Kow (octanol-water partition coefficient) and biodegradation potential. Molecular dynamics (MD) simulations with GAFF force fields model interactions with soil organic matter. Validate predictions against experimental soil adsorption coefficients (Koc) from batch equilibrium tests. Environmental monitoring data (air/water/sediment) should follow EPA Method 8270 for GC-MS analysis .
Q. How to design a study evaluating the compound’s photostability and reactive oxygen species (ROS) generation?
- Methodological Answer : Expose this compound to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation via HPLC and identify photoproducts using HRMS. Quantify ROS (e.g., hydroxyl radicals) with fluorescent probes (e.g., terephthalic acid) in aqueous solutions. Correlate photostability with substituent effects: bromine’s electron-withdrawing nature may reduce ROS vs. unsubstituted naphthalene .
Q. Data Gaps and Research Priorities
- Unresolved Issue : Long-term endocrine disruption potential. Proposed studies: Use OECD TG 456 (H295R steroidogenesis assay) to measure cortisol/testosterone modulation.
- Priority : Develop sensitive biomarkers for chronic low-dose exposure, leveraging omics (transcriptomics/proteomics) in zebrafish models .
Properties
IUPAC Name |
1-bromo-7-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPPPMPHPHUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Br)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309440 | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83710-61-6 | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83710-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-7-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701309440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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